[1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](morpholin-4-yl)methanone
Description
1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C18H17BrN4O2 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
[1-(2-bromophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17BrN4O2/c19-15-5-1-2-6-16(15)23-17(21-7-3-4-8-21)14(13-20-23)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2 |
InChI Key |
QSHDVVKARXTCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3Br)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the pyrrole group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the morpholine group: This step may involve nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or pyrazole rings.
Reduction: Reduction reactions could target the bromophenyl group or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under conditions such as heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted phenyl derivatives.
Scientific Research Applications
Research indicates that this compound may exhibit a range of pharmacological effects due to its structural components. Notably, compounds with similar pyrazole and pyrrole structures have been documented to possess:
- Anti-inflammatory Properties : Potential for treating conditions like arthritis.
- Analgesic Effects : Could serve as pain relief agents.
- Antitumor Activity : Similar compounds have shown efficacy in cancer treatment.
Applications in Medicinal Chemistry
This compound has potential applications in several areas:
Drug Development
Due to its diverse biological activities, it can be a lead compound for developing new drugs targeting various diseases, particularly inflammatory and neoplastic conditions.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial. Techniques such as:
- Molecular Docking Simulations : To predict binding affinity with target proteins.
- Binding Affinity Assays : To evaluate interactions quantitatively.
Computational Studies
Computer-aided drug design tools can help predict off-target interactions and optimize safety profiles.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl(morpholin-4-yl)methanone, highlighting their unique features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Pyrazole Derivatives | Pyrazole ring with various substitutions | Anticancer, anti-inflammatory |
| Pyrrole-based Compounds | Pyrrole ring with halogen substituents | Neuroprotective, antimicrobial |
| Morpholine Derivatives | Morpholine ring with varied functional groups | Antidepressant, anxiolytic |
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to the target compound:
- Anti-inflammatory Effects : One study demonstrated that pyrazole derivatives significantly reduced inflammation in animal models, suggesting similar potential for the target compound .
- Antitumor Activity : Research indicated that certain pyrazole compounds exhibited cytotoxic effects against various cancer cell lines, supporting the hypothesis that 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl(morpholin-4-yl)methanone could also possess anticancer properties .
- Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of pyrrole-containing compounds, indicating that the target compound may offer therapeutic benefits in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA binding: The compound could bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone
- 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone
- 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone
Uniqueness
The presence of the bromine atom in 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone makes it unique compared to its chlorinated, fluorinated, or methylated analogs. This bromine atom can influence the compound’s reactivity, biological activity, and physical properties.
Biological Activity
The compound 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is a complex organic molecule notable for its structural features, including a pyrazole ring, bromophenyl group, and pyrrolidine moiety. This compound is part of the pyrazole derivatives class, which are recognized for their diverse biological activities. The unique combination of functional groups in this compound enhances its potential for interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 292.16 g/mol. The presence of the morpholine group adds to its complexity and potential biological activity.
Biological Activities
Research has indicated that compounds containing pyrazole rings often exhibit a range of biological activities, including:
- Anticancer : Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory : Many pyrazole compounds demonstrate significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial : Pyrazole derivatives have been tested against various bacterial and fungal strains, showing promising antimicrobial activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of inflammatory cytokines | |
| Antimicrobial | Activity against bacteria and fungi |
The specific interactions of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone with biological targets can be predicted using computational tools that analyze structure-activity relationships (SAR). Molecular docking studies suggest that this compound may interact with enzymes and receptors involved in disease processes, potentially leading to therapeutic effects.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of pyrazole derivatives against BRAF(V600E) mutant melanoma cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting significant anticancer potential.
- Anti-inflammatory Effects : In a carrageenan-induced edema model, compounds similar to the target compound showed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM, highlighting their anti-inflammatory properties.
- Antimicrobial Testing : The compound was tested against various microbial strains, including E. coli and Aspergillus niger, with results demonstrating effective inhibition comparable to standard antibiotics.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the bromophenyl and pyrrole groups via electrophilic substitution.
- Final coupling with morpholine to yield the target compound.
The structural configuration contributes significantly to its pharmacological profile, enhancing lipophilicity and membrane penetration compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
